molecular formula C17H16F2O B1327718 3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898754-10-4

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B1327718
M. Wt: 274.3 g/mol
InChI Key: PTNYDNGLKVXVEV-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16F2O . It has a molecular weight of 274.31 . The compound is characterized by the presence of a propiophenone group, which is a ketone, and two fluorine atoms attached to the phenyl ring .


Molecular Structure Analysis

The InChI code for 3’,5’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is 1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3 . This indicates that the molecule consists of 17 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom.

Scientific Research Applications

Synthesis and Polymer Applications

  • Poly(arylene ether sulfone) Anion Exchange Membranes : This compound has been utilized in the synthesis of side-chain type poly(arylene ether sulfone)s (sPAE) bearing pendant 3,5-dimethylphenyl groups. These sPAE-based anion exchange membranes show high alkaline stability and good hydroxide conductivity, making them suitable for various industrial applications (Shi et al., 2017).

  • Poly(aryl ether ketone/sulfone)s with Pendant Trifluoromethyl-substituted Phenyl Groups : A study synthesizing bisphenols with this compound resulted in polymers with high glass transition temperatures and good thermal stability. These polymers exhibit low dielectric constants and high transparency, which can be useful in optoelectronics (Shang et al., 2012).

  • Poly(arylene ether sulfone)s with Multiple Quaternary Ammonium Groups : Research has developed poly(arylene ether sulfone)s containing this compound, which feature high hydroxide conductivities and good thermal and alkaline stabilities. These membranes are significant for their potential use in fuel cells and other energy-related applications (Wang et al., 2015).

Organic Synthesis and Chemical Properties

  • Cyclocondensation Reactions : This compound is involved in the synthesis of a novel series of pyrimidinones, highlighting its role in facilitating unique organic synthesis pathways (Bonacorso et al., 2003).

  • Electroactive Polymer Synthesis : It has been used in the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to the creation of electroactive poly(2,6-dimethylphenylene sulphide) with semi-conductivity and electrochemical response (Yamamoto et al., 1992).

Material Science and Engineering

  • Electrochromic Polymers : The synthesis of derivatives of 3,4-ethylenedioxythiophene, which may involve similar compounds, has resulted in electrochromic polymers with potential applications in electronic displays and smart windows (Sankaran & Reynolds, 1997).

  • Photosensitive and Thermosetting Polymers : This compound may contribute to the development of photosensitive and thermosetting polymers with high thermal resistance, essential for advanced material applications in electronics and aerospace (Matsumoto et al., 2005).

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNYDNGLKVXVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644762
Record name 1-(3,5-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

CAS RN

898754-10-4
Record name 1-(3,5-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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